3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a cyclopentyl group, a fluorobenzyl group, and a sulfanyl group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via nucleophilic substitution reactions using fluorobenzyl halides.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorobenzyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and fluorobenzyl derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorobenzyl and sulfanyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)thio]-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
Uniqueness
3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, while the fluorobenzyl and sulfanyl groups contribute to its reactivity and binding affinity.
Properties
IUPAC Name |
3-cyclopentyl-5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3S/c1-19-14(12-6-2-3-7-12)17-18-15(19)20-10-11-5-4-8-13(16)9-11/h4-5,8-9,12H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEYOUUJHSAMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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